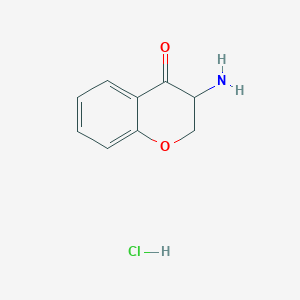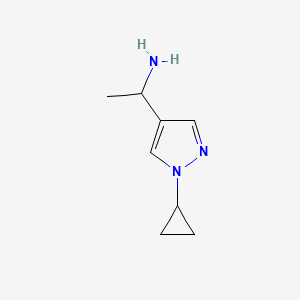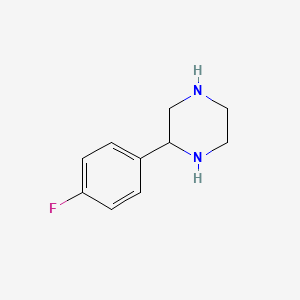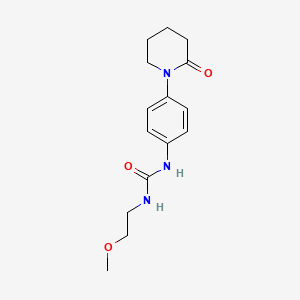
2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone” is a pyridazinone derivative. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The 2-chlorobenzyl group and the styryl group are both attached to the pyridazinone ring, which could potentially influence the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridazinone ring, with the 2-chlorobenzyl and styryl groups attached. The presence of these groups could potentially influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the pyridazinone ring and the attached groups. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 2-chlorobenzyl alcohol, a compound with a similar 2-chlorobenzyl group, is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis Approaches
Synthetic pathways for derivatives of 2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone have been explored in various studies. The synthesis often involves a sequence of reactions, starting from specific chemical compounds, to form a variety of derivatives. For instance, certain derivatives were synthesized from the reaction of 6-phenyl-4,5-dihydropyridazin-3(2H)-ones with excess thionyl chloride under mild conditions, showcasing the presence of 3(2H)-pyridazinone core in pharmaceuticals and pesticides (Tsolomiti, Tsolomiti, & Tsolomitis, 2007). Another study focused on the synthesis of novel pyridazinone derivatives containing a N’-benzyliden-acetohydrazide moiety at position 2, which were confirmed by IR, 1H NMR, and MS data and tested for their antimicrobial and cytotoxic activities (Sukuroglu, Onkol, Onurdağ, Akalın, & Şahin, 2012).
Antimicrobial and Antioxidant Activities
Some derivatives of 2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone exhibit notable antimicrobial and antioxidant properties. Certain compounds showed activity against both Gram-positive and Gram-negative bacteria, with most of the compounds being active against E. coli ATCC 35218, highlighting their potential as antimicrobial agents. Additionally, these compounds displayed promising antioxidant activities, further supporting their potential therapeutic applications (Sukuroglu, Onkol, Onurdağ, Akalın, & Şahin, 2012). Another study synthesized a series of novel analogues of 4,5-dichloro-6-(substituted-benzyl)-2-(5-mercapto-[1,3,4]-oxadiazol-2-ylmethyl)-2H-pyridazin-3-one and evaluated them for antimicrobial and antioxidant activities, revealing that the compound 5e showed good antibacterial and antifungal activity against all the bacterial and fungal strains, along with in-vitro antioxidant activities (Saini, Das, & Mehta, 2022).
Anticancer Activity
A series of pyridazinone derivatives bearing benzenesulfonamide moiety showed remarkable anticancer activity against a range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and breast cancer. Specifically, derivative 2h exhibited significant activity against leukemia and non-small cell lung cancer cell lines with a GI(50) value of less than 0.1 μM, indicating its potential as a lead compound for developing new anticancer agents (Rathish, Javed, Ahmad, Bano, Alam, Akhter, Pillai, Ovais, & Samim, 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-18-9-5-4-8-16(18)14-22-19(23)13-12-17(21-22)11-10-15-6-2-1-3-7-15/h1-11H,12-14H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUKJAQIUYMNAS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2633462.png)


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoate](/img/structure/B2633468.png)

![8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide](/img/structure/B2633472.png)
![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633473.png)

![N,2-bis(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2633475.png)


![N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide](/img/structure/B2633481.png)

